molecular formula C23H25N3O2 B11319743 N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide

N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11319743
M. Wt: 375.5 g/mol
InChI Key: VFYMZCNAFOZBHX-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, an ethoxy group, and a pyridinyl moiety, all connected to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor.

    Attachment of the Ethoxy Group: The ethoxy group is typically introduced through an etherification reaction, involving the reaction of an alcohol with an appropriate leaving group.

    Incorporation of the Pyridinyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using dimethylamine in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H25N3O2/c1-4-28-21-10-6-5-9-20(21)23(27)26(22-11-7-8-16-24-22)17-18-12-14-19(15-13-18)25(2)3/h5-16H,4,17H2,1-3H3

InChI Key

VFYMZCNAFOZBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3

Origin of Product

United States

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